2-Tert-butylpyrimidine-4-carboxylic acid
Overview
Description
2-Tert-butylpyrimidine-4-carboxylic acid is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Glycosylation and Vinyl Triflates Formation
2,4,6-Tri-tert-butylpyrimidine (TTBP), a variant of 2-Tert-butylpyrimidine-4-carboxylic acid, is utilized as a sterically hindered base in glycosylation reactions and in the formation of vinyl triflates. TTBP is notable for its efficiency and cost-effectiveness, making it a viable alternative to 2,6-di-tert-butylpyridine and its 4-substituted derivatives in these chemical processes (Crich, Smith, Yao, & Picione, 2001).
Mass Spectrometry Analysis
The tert-butylpyrimidines, including isomers like this compound, have been extensively studied using mass spectrometry. These studies have focused on the electron-impact induced fragmentation of these compounds, revealing insights into their molecular structure and reactivity (Herbert, Evans, Larka, Bell, Philippides, & Beynon, 1983).
Histamine H4 Receptor Ligand Synthesis
In medicinal chemistry, derivatives of this compound have been synthesized as ligands for the histamine H4 receptor. This research has contributed to the development of new compounds with potential therapeutic applications in anti-inflammatory and pain management treatments (Altenbach et al., 2008).
Synthesis of Non-Nucleophilic Hindered Bases
2,4-Di-tert-butyl-5,6-dialkylpyrimidines, related to this compound, have been synthesized as alternatives to non-nucleophilic hindered bases. These compounds are valuable in synthetic chemistry for their ability to act as sterically non-nucleophilic bases, useful in various chemical syntheses including the preparation of vinyl triflates (Herrera-Fernández, Martínez‐Álvarez, Chioua, Chioua, Almy, & Loaiza, 2007).
Activation of Carboxylic Acids
Research on the activation of carboxylic acids using tert-butylpyrimidines has led to efficient methods for preparing carboxylic acid anhydrides and esters. This includes the use of di-tert.-butyl pyrocarbonate in the presence of tertiary amines, facilitating the synthesis of a wide range of esters, including those of N-protected amino acids (Pozdnev, 2009).
Ruthenium Complex Synthesis
This compound and its derivatives are used in synthesizing ruthenium complexes. These complexes have potential applications in photochemical and electrochemical processes, as demonstrated in studies where they were synthesized using microwave-activated reactions (Rau et al., 2004).
Safety and Hazards
The compound has been classified under GHS07 . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
2-tert-butylpyrimidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-9(2,3)8-10-5-4-6(11-8)7(12)13/h4-5H,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIIVQRRLQDQJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=CC(=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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